molecular formula C8H7O3- B1240281 3-Hydroxyphenylacetate

3-Hydroxyphenylacetate

Cat. No. B1240281
M. Wt: 151.14 g/mol
InChI Key: FVMDYYGIDFPZAX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxyphenylacetate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxyphenylacetic acid;  major species at pH 7.3. It has a role as a human xenobiotic metabolite. It is a conjugate base of a 3-hydroxyphenylacetic acid.

Scientific Research Applications

Molecular Structure and Microbiological Activity

  • A study by Samsonowicz et al. (2017) explored the molecular structure of 3-hydroxyphenylacetates, revealing their biological activity in relation to their structural characteristics. This research used various spectroscopy methods and computational techniques, examining their activity against bacteria like Bacillus subtilis and Escherichia coli. The findings suggest a relationship between the spectroscopic and structure parameters of these compounds and their microbiological activity (Samsonowicz et al., 2017).

Electropolymerization for Biosensors

  • Ferreira et al. (2012) investigated the electropolymerization of 3-hydroxyphenylacetic acid (3-HPA), commonly used in creating polymeric films for biomolecule immobilization in electrochemical biosensors. The study employed density functional theory to explore the mechanism of 3-HPA electropolymerization, proposing a pathway for polymeric film formation (Ferreira et al., 2012).

Role in Enzymatic Hydroxylation

  • Tongsook et al. (2011) examined the role of 3-hydroxyphenylacetate (HPA) in the enzymatic process of hydroxylation. Their research on p-hydroxyphenylacetate 3-hydroxylase, a key enzyme in this process, highlights the importance of certain residues for efficient hydroxylation, offering insights into the enzyme's mechanism and its interaction with HPA (Tongsook et al., 2011).

Free Radical Scavenging Potency

  • Amic et al. (2015) conducted a computational study on 3-hydroxyphenylacetic acid (3-HPA) as a free radical scavenger. The research, using density functional theory, explored the thermodynamics of free radical scavenging mechanisms by 3-HPA, indicating its effectiveness in neutralizing various free radicals and protecting against diseases mediated by oxidative stress (Amic et al., 2015).

Enzymatic Degradation Pathways

  • Raju et al. (1988) and others have studied enzymes like 4-hydroxyphenylacetic acid 3-hydroxylase, which play a significant role in microbial degradation pathways of aromatic compounds. These studies provide detailed insights into the enzymes' properties, mechanisms, and their role in the catabolism of compounds related to 3-hydroxyphenylacetate (Raju et al., 1988).

properties

Product Name

3-Hydroxyphenylacetate

Molecular Formula

C8H7O3-

Molecular Weight

151.14 g/mol

IUPAC Name

2-(3-hydroxyphenyl)acetate

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1

InChI Key

FVMDYYGIDFPZAX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)[O-]

synonyms

3-hydroxyphenylacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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